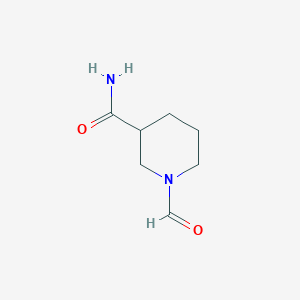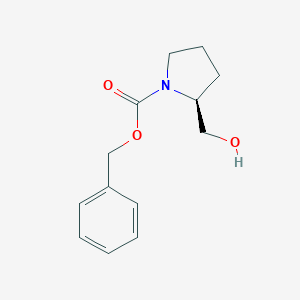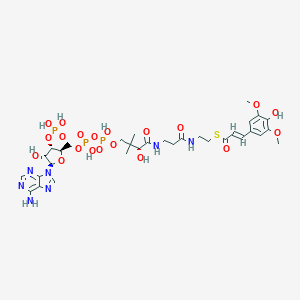
Sinapoyl-CoA
説明
Sinapoyl-CoA is a derivative of Coenzyme A (CoA) and is formed by the reaction of CoA with Sinapic Acid . It is a yellow solid that is soluble in organic solvents such as methanol and dichloromethane . Sinapoyl-CoA plays a significant role in the biosynthesis process of plants . It is a precursor to Sinapoyl Esters, which are secondary metabolites in plants with antioxidant and antibacterial activities .
Synthesis Analysis
The synthesis of Sinapoyl-CoA typically occurs through a chemical reaction . A common method involves the esterification reaction of CoA with Sinapic Acid under acidic conditions . In the context of lignin synthesis in plants, Cinnamoyl-CoA reductases (CCRs) can convert feruloyl-CoA, sinapoyl-CoA, and p-coumaroyl-CoA into lignin .
Molecular Structure Analysis
The molecular structure of Sinapoyl-CoA is complex, involving a CoA molecule attached to a Sinapic Acid molecule . The three-dimensional structure models of proteins involved in its synthesis, such as MsCCR1 and MsCCR-like1, show differences in the substrate-binding motif .
Chemical Reactions Analysis
Sinapoyl-CoA is involved in key reduction reactions in the conversion of cinnamic acid derivatives into monolignol building blocks for lignin polymers in plant cell walls . It has been found that certain CCRs show a preference for Sinapoyl-CoA as a substrate .
Physical And Chemical Properties Analysis
Sinapoyl-CoA is a yellow solid that is soluble in organic solvents such as methanol and dichloromethane . It is stable under both acidic and alkaline conditions .
科学的研究の応用
Role in Lignin Synthesis
Sinapoyl-CoA plays a crucial role in the biosynthesis of lignin, a key structural component in plants. Research has shown that sinapoyl-CoA contributes to the formation of sinapyl alcohol, which is a fundamental building block of syringyl lignin units in plants. This process is significant in understanding and manipulating lignin biology for various applications, including bioenergy production and material science. Studies have identified key enzymes and pathways in different plants that convert sinapate to sinapoyl-CoA, further detailing its role in lignin synthesis ((Lim et al., 2001), (Yamauchi et al., 2002)).
Bioactivity and Potential Uses
Sinapic acid derivatives, including those involving sinapoyl-CoA, display a range of bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-anxiety effects. These compounds, including sinapine (sinapoyl choline), show promise for potential use in food processing, cosmetics, pharmaceuticals, and other industries due to their antioxidative properties. The bioactivity of sinapoyl-CoA derivatives opens up avenues for research in natural compound extraction and application in health-related fields ((Nićiforović & Abramovič, 2014)).
Enzyme Function and Plant Metabolism
Enzymes involved in the metabolism of sinapoyl-CoA play significant roles in plant development and secondary metabolite production. For example, 4-Coumarate:CoA ligase catalyzes the conversion of sinapate to sinapoyl-CoA, an essential step in phenylpropanoid metabolism. These enzymatic activities influence the production of various plant compounds and are integral to studies on plant biochemistry and molecular biology, with implications for agricultural and botanical research ((Hamada et al., 2004)).
Role in Plant UV Protection
Compounds derived from sinapoyl-CoA, such as sinapoyl malate, play a role in protecting plants from ultraviolet radiation. The unique UV-absorbing properties of these compounds make them ideal for use as natural sunscreens in plant tissues. This area of research is particularly relevant in understanding plant adaptations to varying light conditions and has potential applications in developing UV-protective agents for various uses ((Dean et al., 2014)).
作用機序
将来の方向性
Research into Sinapoyl-CoA and its role in plant biosynthesis processes is ongoing. Its role in lignin synthesis makes it a potential target for genetic engineering to overcome biomass recalcitrance in bioenergy crops . Furthermore, its role in the formation of Sinapoyl Esters, which have antioxidant and antibacterial activities, suggests potential applications in the development of natural skin products .
特性
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N7O20P3S/c1-32(2,27(44)30(45)35-8-7-21(40)34-9-10-63-22(41)6-5-17-11-18(53-3)24(42)19(12-17)54-4)14-56-62(51,52)59-61(49,50)55-13-20-26(58-60(46,47)48)25(43)31(57-20)39-16-38-23-28(33)36-15-37-29(23)39/h5-6,11-12,15-16,20,25-27,31,42-44H,7-10,13-14H2,1-4H3,(H,34,40)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)/b6-5+/t20-,25-,26-,27+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFUWESMWRUGFY-GSNIOFLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N7O20P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474893 | |
| Record name | CHEBI:15540 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
973.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sinapoyl-CoA | |
CAS RN |
54429-80-0 | |
| Record name | CHEBI:15540 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



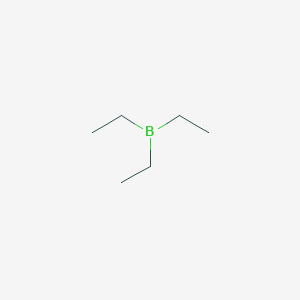
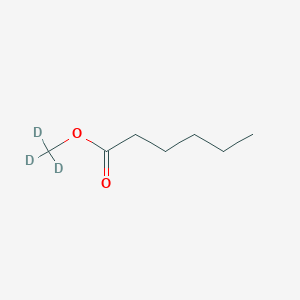

![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)
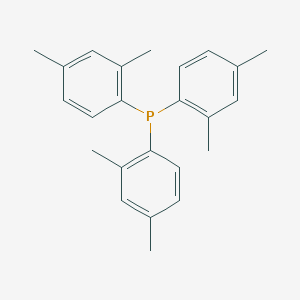
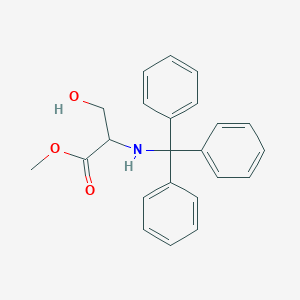
![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)
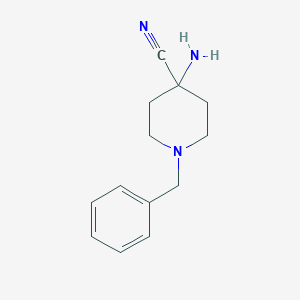
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)

